molecular formula C7H3F3I2 B167157 3,4-Diiodobenzotrifluoride CAS No. 130656-70-1

3,4-Diiodobenzotrifluoride

Cat. No. B167157
M. Wt: 397.9 g/mol
InChI Key: VJVPAKPVOCXMDE-UHFFFAOYSA-N
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Description

3,4-Diiodobenzotrifluoride is a chemical compound with the molecular formula C7H3F3I2 . It is used in various chemical reactions and has been mentioned in the context of research .


Molecular Structure Analysis

The molecular structure of 3,4-Diiodobenzotrifluoride consists of a benzene ring with two iodine atoms and three fluorine atoms attached . The exact positions of these atoms on the benzene ring can be determined by the numbering in the name of the compound .

properties

IUPAC Name

1,2-diiodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPAKPVOCXMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443899
Record name 3,4-Diiodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodobenzotrifluoride

CAS RN

130656-70-1
Record name 3,4-Diiodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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